molecular formula C20H27N5O2 B11247980 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one

Cat. No.: B11247980
M. Wt: 369.5 g/mol
InChI Key: OKQFUTPBKNQDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is a complex organic compound featuring a piperazine ring substituted with a pyrimidine moiety and a butanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one typically involves multiple steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution on the Piperazine Ring: The piperazine ring is then functionalized with the pyrimidine derivative using nucleophilic substitution reactions.

    Attachment of the Butanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is unique due to its specific substitution pattern and the presence of the butanone group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H27N5O2

Molecular Weight

369.5 g/mol

IUPAC Name

1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one

InChI

InChI=1S/C20H27N5O2/c1-4-5-19(26)24-10-12-25(13-11-24)20-21-15(2)14-18(23-20)22-16-6-8-17(27-3)9-7-16/h6-9,14H,4-5,10-13H2,1-3H3,(H,21,22,23)

InChI Key

OKQFUTPBKNQDLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.